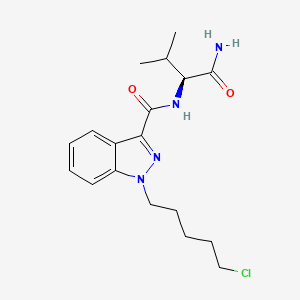
5-Cloro-AB-PINACA
Descripción general
Descripción
5-cloro AB-PINACA es un cannabinoid sintético, una clase de compuestos diseñados para imitar los efectos del delta-9-tetrahidrocannabinol (THC), el componente activo del cannabis. Estos compuestos se utilizan a menudo en investigación y aplicaciones forenses debido a sus propiedades psicoactivas . La estructura química de 5-cloro AB-PINACA incluye una base de indazol con un átomo de cloro añadido al carbono terminal del grupo pentilo .
Aplicaciones Científicas De Investigación
5-cloro AB-PINACA se utiliza principalmente en investigación científica para estudiar los efectos de los cannabinoides sintéticos en el cuerpo humano. Sus aplicaciones incluyen:
Química: Utilizado como un estándar de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos.
Biología: Employed in studies investigating the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.
Medicina: Investigación sobre posibles aplicaciones terapéuticas, aunque su uso es limitado debido a sus efectos psicoactivos.
Industria: Utilizado en toxicología forense para detectar la presencia de cannabinoides sintéticos en muestras biológicas
Mecanismo De Acción
5-cloro AB-PINACA ejerce sus efectos uniéndose a los receptores cannabinoides, principalmente el receptor CB1 en el cerebro. Esta unión imita la acción del THC, lo que lleva a efectos psicoactivos. Las vías moleculares involucradas incluyen la activación de receptores acoplados a proteínas G, que a su vez modulan la liberación de neurotransmisores e influyen en varios procesos fisiológicos .
Safety and Hazards
The physiological and toxicological properties of 5-Chloro-AB-PINACA have not been determined . It is intended for research and forensic applications, and not for human or veterinary use . Synthetic cannabinoids have been reported to cause psychoactive effects similar to THC and have caused adverse events, including deaths .
Análisis Bioquímico
Biochemical Properties
5-Chloro-AB-PINACA interacts with various biomolecules, primarily the cannabinoid receptors CB1 and CB2 . It is developed on an indazole base, distinguishing it from many JWH compounds having an indolyl base . The nature of these interactions is primarily agonistic, leading to the activation of these receptors .
Cellular Effects
5-Chloro-AB-PINACA has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, impacting cell signaling pathways
Molecular Mechanism
The molecular mechanism of 5-Chloro-AB-PINACA involves its binding interactions with cannabinoid receptors, leading to their activation This interaction results in changes in gene expression and cellular signaling
Dosage Effects in Animal Models
The effects of 5-Chloro-AB-PINACA can vary with different dosages in animal models
Metabolic Pathways
5-Chloro-AB-PINACA is involved in metabolic pathways that interact with various enzymes or cofactors
Métodos De Preparación
La síntesis de 5-cloro AB-PINACA implica varios pasos, comenzando con la preparación del núcleo de indazol. La ruta sintética suele incluir:
Formación del núcleo de indazol: Esto implica la ciclación de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo cloropentilo: El grupo cloropentilo se introduce mediante reacciones de sustitución nucleófila.
Carbamoylación: El último paso implica la adición del grupo carbamoílo al núcleo de indazol
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando equipos de síntesis automatizada y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
5-cloro AB-PINACA se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden implicar agentes como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, especialmente para introducir diferentes grupos funcionales.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el diclorometano, catalizadores como el paladio sobre carbono y control de temperatura para asegurar velocidades de reacción óptimas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
5-cloro AB-PINACA es similar a otros cannabinoides sintéticos como AB-PINACA, 5-fluoro AB-PINACA y AB-CHMINACA. Es único debido a la presencia del átomo de cloro en el grupo pentilo, lo que puede influir en su afinidad de unión y potencia . Compuestos similares incluyen:
AB-PINACA: Carece del átomo de cloro, lo que da como resultado diferentes propiedades farmacológicas.
5-fluoro AB-PINACA: Contiene un átomo de flúor en lugar de cloro, lo que afecta su comportamiento químico.
AB-CHMINACA: Otro cannabinoide sintético con un patrón de sustitución diferente en el núcleo de indazol
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPMALPMUYUYES-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016737 | |
| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801552-02-2 | |
| Record name | 5-Chloro-AB-PINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-AB-PINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?
A1: Research suggests that while 5-chloro-AB-PINACA is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of 5-chloro-AB-PINACA []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.
Q2: What analytical methods were used to identify 5-chloro-AB-PINACA in the Italian study?
A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify 5-chloro-AB-PINACA in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


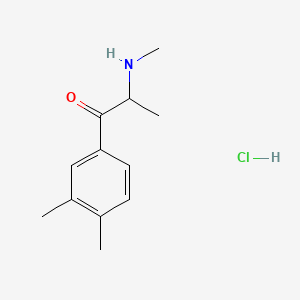
![N-[(1,4-Dimethylpiperazin-2-YL)methyl]acetamide](/img/structure/B594123.png)
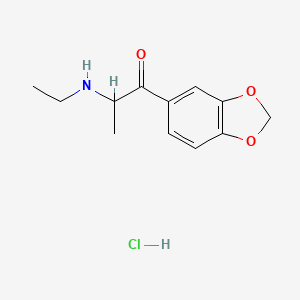
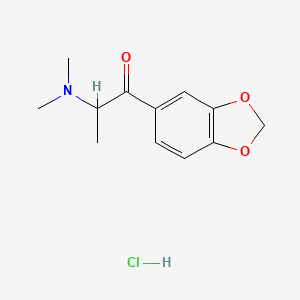
![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)
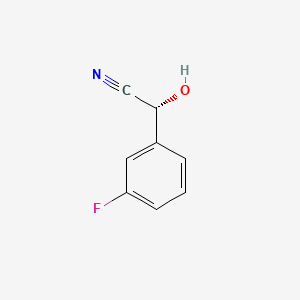
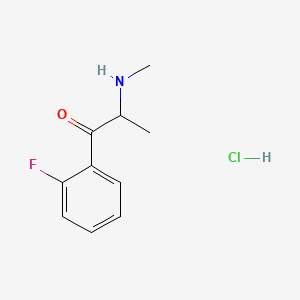
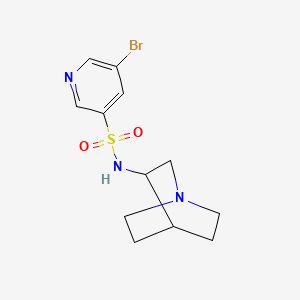
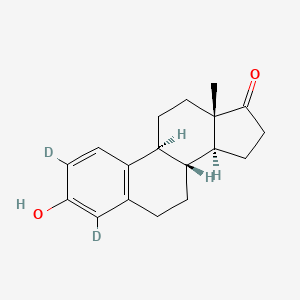

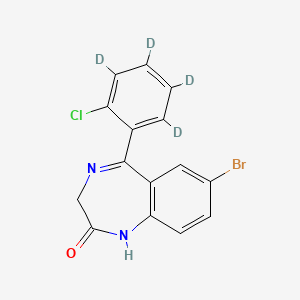
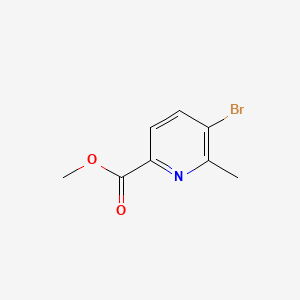
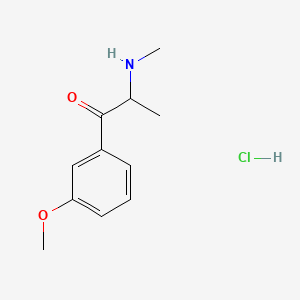
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)
